1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst . The thiazole ring can be introduced through a cyclization reaction involving thiourea and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a sulfonamide group.
Properties
Molecular Formula |
C20H18N4O4S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-4-9-15-16(10-12)29-18(21-15)13-5-7-14(8-6-13)22-30(27,28)17-11-23(2)20(26)24(3)19(17)25/h4-11,22H,1-3H3 |
InChI Key |
BGZVLJYXUNNOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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